N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

sEH inhibition cardiovascular pharmacology pain and inflammation

N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a synthetic organic molecule built on the 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide scaffold, a bicyclic system combining a seven-membered dioxepane ring fused to a benzenesulfonamide. The compound (molecular formula C16H17NO5S, molecular weight 335.4 g/mol) features an N-(2-methoxyphenyl) substituent on the sulfonamide nitrogen, distinguishing it from simpler primary sulfonamide analogs.

Molecular Formula C16H17NO5S
Molecular Weight 335.37
CAS No. 941928-37-6
Cat. No. B2575067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
CAS941928-37-6
Molecular FormulaC16H17NO5S
Molecular Weight335.37
Structural Identifiers
SMILESCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
InChIInChI=1S/C16H17NO5S/c1-20-14-6-3-2-5-13(14)17-23(18,19)12-7-8-15-16(11-12)22-10-4-9-21-15/h2-3,5-8,11,17H,4,9-10H2,1H3
InChIKeyOHHYVIILIIXFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941928-37-6): Chemical Identity and Class Context


N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a synthetic organic molecule built on the 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide scaffold, a bicyclic system combining a seven-membered dioxepane ring fused to a benzenesulfonamide [1]. The compound (molecular formula C16H17NO5S, molecular weight 335.4 g/mol) features an N-(2-methoxyphenyl) substituent on the sulfonamide nitrogen, distinguishing it from simpler primary sulfonamide analogs. It is catalogued in major chemical biology databases under ChEMBL ID CHEMBL3617994 and BindingDB monomer ID BDBM50120492, where curated bioactivity data reveal its interaction with soluble epoxide hydrolase (sEH) and the SARS-CoV-2 papain-like protease (PLpro) [2].

Functional Selectivity Risks of Uninformed N-Substitution in Benzodioxepine-7-sulfonamide Procurement


Within the 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide series, the biological target engagement profile is highly sensitive to the N-substituent. The parent scaffold (unsubstituted sulfonamide, CID 8317964) is devoid of annotated bioactivities, while the N-(2-methoxyphenyl) derivative (this compound) acquires measurable inhibition of sEH (Ki = 27.8 µM) and SARS-CoV-2 PLpro (IC50 = 17.5 µM) [1]. In contrast, the structurally related N-(4-aminophenyl) analog (CAS 790271-22-6) presents a primary amine handle that can be further derivatized or potentially engage different biological targets [2]. Simple interchange with any available benzodioxepine-7-sulfonamide without evidence of target-specific data would thus introduce uncontrolled variability in assay outcomes, as even a single atom or functional group change at the sulfonamide nitrogen can redirect or abolish target binding.

Experimentally Validated Target Engagement Data for N-(2-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Against Closest Analogs


Soluble Epoxide Hydrolase (sEH) Inhibition: N-(2-Methoxyphenyl) Derivative vs. Parent Scaffold

The N-(2-methoxyphenyl) derivative exhibits mixed-type inhibition of soluble epoxide hydrolase (sEH) with an equilibrium dissociation constant (Ki) of 2.78 × 10⁴ nM (27.8 µM) when assayed with the fluorescent substrate PHOME and monitored by 6-methoxy-2-naphthaldehyde formation over 30 minutes [1]. This is the only benzodioxepine-7-sulfonamide analog for which sEH inhibition has been reported in curated databases. The parent 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide scaffold (CID 8317964) shows no annotated sEH activity in PubChem or ChEMBL, indicating that the N-(2-methoxyphenyl) group is essential for conferring this target interaction [2].

sEH inhibition cardiovascular pharmacology pain and inflammation

SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition: Direct IC50 Determination

In a biochemical assay measuring inhibition of SARS-CoV-2 papain-like protease (PLpro)-mediated deubiquitination, the compound demonstrated an IC50 of 1.75 × 10⁴ nM (17.5 µM) following 16-hour incubation with ubiquitinated substrate [1]. This represents one of the few benzodioxepine-7-sulfonamide derivatives with reported activity against a viral protease target. No comparative data are available for other N-substituted analogs in the same assay, making this a unique quantitative anchor for the series in antiviral screening contexts.

antiviral drug discovery SARS-CoV-2 deubiquitinase inhibition

Structural Differentiation from N-(4-Aminophenyl) Analog: Impact on Physicochemical and Biological Properties

The N-(2-methoxyphenyl) group (molecular weight contribution ~107 g/mol; calculated logP of parent scaffold = 0.4) versus the N-(4-aminophenyl) substituent (MW contribution ~92 g/mol; primary amine pKa ~4.6) produces distinct physicochemical profiles [1][2]. The methoxy substituent increases lipophilicity and alters hydrogen-bonding patterns compared to the amino analog, which bears a protonatable amine capable of salt formation and carrying positive charge at physiological pH. While no direct head-to-head biological comparison has been published, the presence of an aniline NH2 in the 4-amino analog creates a divergent reactivity profile (e.g., susceptibility to oxidation, potential for Schiff base formation), whereas the 2-methoxy group provides a metabolically more stable ether linkage. These differences directly impact compound handling, solubility, and potential for off-target interactions in biological assays.

chemical probe design medicinal chemistry property-based optimization

Recommended Procurement and Deployment Scenarios for N-(2-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide


SAR Expansion Around the sEH Pharmacophore

Investigators can use the reported sEH Ki (27.8 µM) for this compound as a baseline to design and test N-aryl variants, probing the effect of substituent position and electronics on sEH inhibition potency. Since the parent scaffold lacks sEH activity, this compound serves as the validated starting point for medicinal chemistry efforts [1].

Antiviral Screening Panel Inclusion

With an experimentally determined IC50 of 17.5 µM against SARS-CoV-2 PLpro, this compound can be included as a control or benchmarking tool in antiviral protease inhibition assays, filling a gap where no other benzodioxepine-7-sulfonamide has been characterized against this target [1].

Chemical Probe for Target Identification Studies

The compound's curated bioactivity profile across two distinct enzyme families (epoxide hydrolase and cysteine protease) makes it suitable for chemoproteomics and cellular thermal shift assay (CETSA) studies to identify additional protein targets of the benzodioxepine-7-sulfonamide chemotype [1].

Quote Request

Request a Quote for N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.